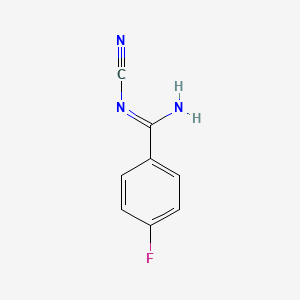

4-Fluorobenzamid-cyanid

Übersicht

Beschreibung

N-cyano-4-fluorobenzene-1-carboximidamide (NCFBC) is a type of organic compound used in various scientific research applications. It is a colorless, water-soluble, crystalline solid that is relatively stable under normal conditions. NCFBC has a wide range of applications in various scientific fields, such as biochemistry, physiology, and pharmacology. It is used in many laboratory experiments as a reagent and catalyst, and can be used as a building block for other molecules.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

4-Fluorobenzamid-cyanid: ist ein Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen aufgrund seiner Cyano- und Iminogruppen. Diese funktionellen Gruppen können Cycloadditionsreaktionen mit mehreren zweizähnigen Reagenzien eingehen, was zur Bildung verschiedener heterocyclischer Strukturen führt. Dies ist besonders wertvoll in der pharmazeutischen Chemie, wo Heterocyclen Kernstrukturen in vielen therapeutischen Wirkstoffen sind .

Organofluorchemie

In der Organofluorchemie ist das in This compound vorhandene Fluoratom von großem Interesse. Fluoratome sind dafür bekannt, die biologische Aktivität von Molekülen stark zu beeinflussen. Die Einarbeitung dieser Verbindung in größere Strukturen kann zur Entwicklung von Verbindungen mit verbesserter metabolischer Stabilität und Bindungsselektivität führen .

Fortgeschrittene Batterieforschung

Die potenziellen elektrochemischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Forschung in der Batterietechnologie der nächsten Generation. Ihre Strukturbestandteile könnten beim Entwurf von Elektrolyten oder als Teil von Kathodenmaterialien verwendet werden, um die Effizienz und Lebensdauer von Batterien zu verbessern .

Anwendungen in der Analytischen Chemie

This compound: kann als Reagenz oder Standard in chromatographischen Methoden verwendet werden. Seine einzigartige Struktur ermöglicht seinen Einsatz bei der Kalibrierung von Analyseninstrumenten und bei der Entwicklung neuer analytischer Methoden .

Biopharmaproduktion

Die Verbindung kann als Zwischenprodukt bei der Synthese von Pharmazeutika dienen. Insbesondere seine Cyanogruppe kann ein vielseitiger Griff für weitere chemische Modifikationen sein, was zur Herstellung einer Vielzahl biologisch aktiver Moleküle führt .

Sicherheits- und kontrollierte Umweltstudien

Aufgrund seiner chemischen Eigenschaften kann This compound in Studien verwendet werden, die sich mit chemischer Sicherheit und Umweltkontrolle befassen. Forschung kann darauf ausgerichtet sein, sein Verhalten unter verschiedenen Bedingungen und seine Auswirkungen auf Lebewesen zu verstehen .

Cyanoacetylierung von Aminen

Diese Verbindung ist an der Cyanoacetylierung von Aminen beteiligt, einer Schlüsselreaktion bei der Bildung biologisch aktiver Verbindungen. Die Reaktionsprodukte werden häufig als Zwischenprodukte bei der Synthese verschiedener Arzneimittel verwendet .

Elektrophile Cyanidübertragungsreaktionen

This compound: kann als elektrophiles Cyanidübertragungsreagenz fungieren. Diese Anwendung ist besonders relevant in der synthetischen organischen Chemie, wo Cyanidübertragungsreaktionen eingesetzt werden, um Cyanogruppen in organische Substrate einzubringen .

Eigenschaften

IUPAC Name |

N'-cyano-4-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8(11)12-5-10/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXDJBWDSAKQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NC#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

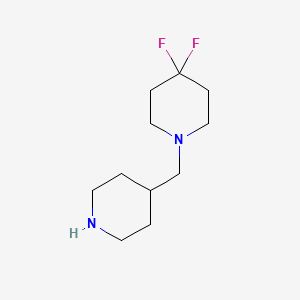

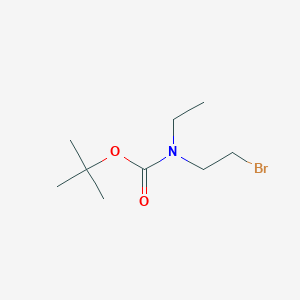

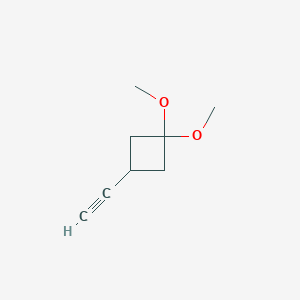

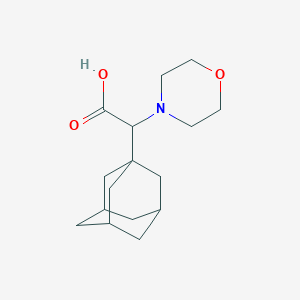

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-Butyl 8-methyl 5-(2-tert-butoxy-2-oxoethyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B1448248.png)

![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)

![3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448259.png)

![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)

![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)

![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)

![1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448266.png)